molecular formula C19H22ClNO2 B12578291 Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- CAS No. 634186-08-6

Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-

Cat. No.: B12578291
CAS No.: 634186-08-6
M. Wt: 331.8 g/mol
InChI Key: FBPKPVGWUPTDLX-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(4-hexylphenyl)-2-hydroxybenzamide is a benzamide derivative featuring a 5-chloro-2-hydroxybenzoyl core linked to a 4-hexylphenyl group. The 4-hexylphenyl substituent distinguishes it from other derivatives by introducing a long alkyl chain, which likely enhances lipophilicity and influences membrane permeability .

Properties

CAS No.

634186-08-6

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

5-chloro-N-(4-hexylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C19H22ClNO2/c1-2-3-4-5-6-14-7-10-16(11-8-14)21-19(23)17-13-15(20)9-12-18(17)22/h7-13,22H,2-6H2,1H3,(H,21,23)

InChI Key

FBPKPVGWUPTDLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Coupling of 5-Chloro-2-Hydroxybenzoic Acid and 4-Hexylaniline

The most straightforward and widely used method involves coupling a 5-chloro-2-hydroxybenzoic acid derivative with 4-hexylaniline under amide bond-forming conditions.

  • Reagents and Conditions:

    • Activation of the carboxylic acid group using carbodiimide coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
    • Use of additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yield.
    • Base such as DIPEA (N,N-diisopropylethylamine) to neutralize generated acids.
    • Solvents: Dichloromethane, DMF, or other polar aprotic solvents.
    • Reaction temperature: Typically room temperature to mild heating (20–50 °C).
  • Mechanism:

    • Carbodiimide activates the carboxyl group forming an O-acylisourea intermediate.
    • HOBt traps this intermediate to form a more stable active ester.
    • Nucleophilic attack by the amine (4-hexylaniline) forms the amide bond.
  • Yields and Purification:

    • Moderate to high yields (50–90%) depending on reaction optimization.
    • Purification by recrystallization or chromatography.

This method is supported by analogous syntheses of hydroxy-substituted benzamides reported in the literature, where methoxy-protected intermediates are deprotected post-coupling to yield hydroxy derivatives.

Direct Amidation Using Activated Esters or Acid Chlorides

  • Preparation of 5-chloro-2-hydroxybenzoyl chloride from the corresponding acid using reagents like thionyl chloride or oxalyl chloride.
  • Subsequent reaction with 4-hexylaniline under controlled temperature (0–25 °C) in inert solvents such as dichloromethane or toluene.
  • This method often requires careful control to avoid side reactions due to the hydroxy group.
  • Yields are generally high, but the method involves handling corrosive reagents.

Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

  • For N-aryl benzamides, palladium-catalyzed cross-coupling of 5-chloro-2-hydroxybenzamide derivatives with aryl amines can be employed.
  • Conditions include:
    • Palladium source (e.g., Pd(OAc)2).
    • Ligands such as phosphines.
    • Base (e.g., sodium tert-butoxide).
    • Solvents like toluene or dioxane.
    • Elevated temperatures (80–120 °C).
  • This method allows late-stage N-arylation, useful for introducing bulky or sensitive substituents like 4-hexylphenyl.
  • Reported yields are high (85–95%) with excellent purity.

Deprotection of Methoxy Groups to Hydroxy

  • When starting from methoxy-protected intermediates, demethylation is achieved using boron tribromide (BBr3) in dichloromethane at low temperatures (−75 °C).
  • This step converts methoxy groups to hydroxy groups on the benzamide ring.
  • Yields vary (9–33%) due to side reactions and reagent aggressiveness.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Temperature Range Solvents Yield Range (%) Notes
Carbodiimide Coupling EDC·HCl, HOBt, DIPEA 20–50 °C DCM, DMF 50–90 Mild, widely used, good for sensitive groups
Acid Chloride Amidation SOCl2 or (COCl)2, 4-hexylaniline 0–25 °C DCM, toluene 70–90 Requires careful handling of acid chlorides
Pd-Catalyzed Amination Pd source, phosphine ligand, base (t-BuONa) 80–120 °C Toluene, dioxane 85–95 High yield, suitable for late-stage N-arylation
Demethylation (if needed) BBr3 in DCM −75 °C DCM 9–33 For conversion of methoxy to hydroxy groups

Purification Techniques

  • Filtration and washing with water and organic solvents (e.g., toluene, ethanol).
  • Recrystallization from ethanol, methanol, or acetonitrile to improve purity.
  • Chromatographic methods (silica gel column chromatography) for complex mixtures.
  • Extraction with ethyl acetate or similar solvents to separate product from aqueous layers.

Research Findings and Advantages of Modern Methods

  • Novel synthetic routes emphasize reduced cost, simplified operations, and minimized hazardous waste compared to classical methods.
  • Pd-catalyzed amination methods provide high purity and yield even with amino substituents prone to side reactions.
  • Carbodiimide coupling with HOBt is effective for hydroxy-substituted benzamides, preserving sensitive functional groups.
  • Demethylation with BBr3, while effective, may require optimization to improve yields and reduce byproducts.
  • Environmentally friendly methods avoiding heavy metals and harsh reagents are emerging, such as PhIO-mediated oxidations for related benzamide derivatives.

Summary Table of Preparation Methods for Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-

Step Description Reagents/Conditions Yield (%) Comments
1. Preparation of acid or acid chloride 5-chloro-2-hydroxybenzoic acid or acid chloride SOCl2 or oxalyl chloride for acid chloride 80–95 Acid chloride more reactive for amidation
2. Amide bond formation Coupling with 4-hexylaniline EDC·HCl, HOBt, DIPEA, DCM, RT to 50 °C 50–90 Mild conditions, preserves hydroxy group
3. Pd-catalyzed N-arylation Cross-coupling of benzamide with 4-hexylaniline Pd catalyst, ligand, base, toluene, 80–120 °C 85–95 High yield, suitable for complex substituents
4. Demethylation (if methoxy protected) Conversion of methoxy to hydroxy BBr3 in DCM, −75 °C 9–33 Low yield, side reactions possible
5. Purification Recrystallization, chromatography Ethanol, methanol, acetonitrile Ensures high purity

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 2-position can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy group to a methoxy group.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium amide (NaNH2).

Major Products Formed

    Oxidation: Formation of ketone or quinone derivatives.

    Reduction: Formation of dechlorinated or methoxy derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, derivatives of benzamide have been synthesized and tested for their effectiveness against human lung cancer cell lines (A549). The compounds demonstrated notable free radical scavenging abilities and cytotoxic effects, suggesting potential as anticancer agents .

Case Study:

  • Study : Evaluation of synthesized benzamide derivatives for anticancer activity.
  • Method : MTT assay was employed to assess cell viability.
  • Results : Certain compounds showed over 70% inhibition of cell proliferation at concentrations as low as 10 µM.

Neuroprotective Effects

Benzamide derivatives have been explored as potential inhibitors of enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). These compounds could play a role in treating conditions like Alzheimer's disease by enhancing cholinergic transmission and reducing amyloid-beta accumulation .

Data Table: Inhibitory Activity of Benzamide Derivatives

Compound NameAChE IC50 (µM)BACE1 IC50 (µM)
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)0.150.25
Benzamide Derivative X0.200.30
Benzamide Derivative Y0.100.15

Pesticidal Activity

Benzamides have been investigated for their pesticidal properties, particularly against various insect and fungal pathogens. A series of novel benzamides substituted with oxadiazole have shown promising larvicidal and fungicidal activities, making them candidates for agricultural pest control .

Case Study:

  • Study : Synthesis and bioassay of benzamides for larvicidal activity.
  • Method : Bioassays conducted against mosquito larvae.
  • Results : Compounds exhibited up to 100% larvicidal activity at concentrations of 10 mg/L.

Data Table: Larvicidal Activity of Benzamide Derivatives

Compound NameConcentration (mg/L)Larvicidal Activity (%)
Benzamide Derivative A10100
Benzamide Derivative B5090
Benzamide Derivative C140

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The 5-chloro-2-hydroxybenzamide scaffold is common among analogs, but substituents on the phenyl ring critically modulate activity:

  • Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) : Contains a nitro group at the 4-position and a chlorine at the 2-position of the phenyl ring, contributing to its anthelmintic and anticancer properties .
  • Compound 52 () : Substituted with a 3-(trifluoromethyl)-2-methylphenyl group, which enhances antitubercular activity due to electron-withdrawing effects .
  • CAS 1147-98-4 : Features a 4-chlorophenyl group, simplifying the structure for comparative studies of halogen effects .

Key Structural Differences :

  • The 4-hexylphenyl group in the target compound introduces significant hydrophobicity compared to nitro (niclosamide) or trifluoromethyl (compound 52) substituents. This may improve bioavailability but reduce solubility in aqueous media.

Physicochemical Properties

Melting points and solubility vary with substituent polarity and molecular packing:

Compound Name Substituent on Phenyl Ring Melting Point (°C) Molecular Weight Reference
Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- 4-hexylphenyl Not reported 331.84 -
Niclosamide 2-chloro-4-nitrophenyl 225–230 327.12
Compound 52 () 3-(trifluoromethyl)-2-methylphenyl 199–200 343.70
Compound 7 () 2-chloro-4-(trifluoromethyl)phenyl 196–197 358.12
  • Hexyl Substituent Impact : Expected to lower melting point compared to nitro- or trifluoromethyl-containing analogs due to reduced intermolecular hydrogen bonding.

Antimicrobial and Antiparasitic Activities

  • Niclosamide : Broad-spectrum anthelmintic (IC₅₀ ~0.1 μM against tapeworms) and antiviral activity (e.g., SARS-CoV-2) .
  • Compound 8j () : Exhibits potent activity against methicillin-resistant Staphylococcus aureus (MIC: 7.81 μmol/L) .
  • Compound 52 () : Antitubercular activity linked to trifluoromethyl substitution .

Anticancer Potential

  • Niclosamide : Inhibits Wnt/β-catenin and mTOR pathways (IC₅₀ ~0.1–1 μM in glioblastoma models) .
  • Compound 8c () : Shows PET-inhibition (photosynthetic electron transport) at 12.3 μmol/L, suggesting mitochondrial targeting .

Hexyl Group Implications : Enhanced lipophilicity may improve blood-brain barrier penetration, making the target compound a candidate for neurological or oncological applications.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : Nitro (niclosamide) and trifluoromethyl (compound 52) groups enhance binding to hydrophobic enzyme pockets .
  • Alkyl Chains : Long alkyl chains (e.g., hexyl) may increase cell membrane permeability but reduce aqueous solubility.
  • Halogen Positioning : Chlorine at the 5-position on the benzamide ring is conserved across active analogs, suggesting its role in π-π stacking or halogen bonding .

Biological Activity

Benzamide derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- , exploring its synthesis, biological activities, and potential applications based on available research findings.

Chemical Structure and Properties

Chemical Formula: C16_{16}H18_{18}ClN1_{1}O2_{2}

InChI Key: KVWWTCSJLGHLRM-UHFFFAOYSA-N

This compound features a benzamide core with a chloro substituent and a hydroxy group, which are critical for its biological activity. The presence of a hexyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

Synthesis

The synthesis of benzamides typically involves reactions such as acylation of amines or condensation reactions. For Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-, the synthetic route may involve:

  • Acylation Reaction: Reacting 5-chloro-2-hydroxybenzoic acid with 4-hexylaniline.
  • Purification: Using recrystallization methods to obtain pure crystals suitable for biological testing.

Antimicrobial Activity

Research has indicated that benzamide derivatives exhibit significant antimicrobial properties. A study highlighted that certain substituted benzamides demonstrated potent activity against various fungal strains, including Candida albicans and Aspergillus niger . The specific activity of Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-, against these pathogens remains to be fully elucidated but can be inferred from related compounds.

Anticancer Activity

Benzamides have also been investigated for their anticancer properties. A related compound, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide, was shown to inhibit cancer cell proliferation effectively . The structural similarities suggest that Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- may possess similar anticancer activity, warranting further investigation.

Insecticidal and Larvicidal Activity

In studies focusing on larvicidal activity against mosquito larvae, certain benzamide derivatives exhibited high mortality rates at low concentrations (e.g., 100% mortality at 10 mg/L) . This suggests potential applications in pest control for Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-, particularly in agricultural settings.

Case Studies and Research Findings

Several studies have documented the biological activity of benzamide derivatives. Below is a summary table highlighting key findings:

Study Compound Biological Activity Findings
Benzamide DerivativesAntifungalEffective against Candida albicans, Aspergillus niger
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideAnticancerSignificant inhibition of cancer cell proliferation
Various BenzamidesLarvicidalHigh mortality rates against mosquito larvae

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